molecular formula C16H22N2O2 B3850966 1-[2-(allyloxy)benzyl]-4-piperidinecarboxamide

1-[2-(allyloxy)benzyl]-4-piperidinecarboxamide

Cat. No. B3850966
M. Wt: 274.36 g/mol
InChI Key: NMKDBAMDBKYAJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(allyloxy)benzyl]-4-piperidinecarboxamide, also known as ABP, is a compound that has been extensively studied for its potential applications in scientific research. ABP is a synthetic compound that belongs to the class of piperidinecarboxamides. It is a white crystalline powder that has a molecular weight of 303.4 g/mol. ABP has been found to have a range of biochemical and physiological effects, making it a promising candidate for research in various fields.

Mechanism of Action

The exact mechanism of action of 1-[2-(allyloxy)benzyl]-4-piperidinecarboxamide is not fully understood. However, it is believed to act by modulating the activity of various receptors and channels in the body. 1-[2-(allyloxy)benzyl]-4-piperidinecarboxamide has been found to bind to the dopamine transporter and inhibit dopamine reuptake, leading to an increase in extracellular dopamine levels. It has also been found to inhibit the activity of nitric oxide synthase, leading to a decrease in the production of nitric oxide.
Biochemical and Physiological Effects:
1-[2-(allyloxy)benzyl]-4-piperidinecarboxamide has been found to have a range of biochemical and physiological effects. It has been shown to increase dopamine release and inhibit dopamine reuptake, leading to an increase in extracellular dopamine levels. 1-[2-(allyloxy)benzyl]-4-piperidinecarboxamide has also been found to inhibit the activity of nitric oxide synthase, leading to a decrease in the production of nitric oxide. Additionally, 1-[2-(allyloxy)benzyl]-4-piperidinecarboxamide has been found to modulate the activity of calcium channels, leading to a decrease in calcium influx.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[2-(allyloxy)benzyl]-4-piperidinecarboxamide in lab experiments is its ability to modulate the activity of various receptors and channels in the body. This makes it a useful tool for studying the regulation of various biological systems. Additionally, 1-[2-(allyloxy)benzyl]-4-piperidinecarboxamide has been found to have a range of effects on various disease states, making it a promising candidate for drug development.
However, there are also some limitations to using 1-[2-(allyloxy)benzyl]-4-piperidinecarboxamide in lab experiments. One of the main limitations is its potential for toxicity. 1-[2-(allyloxy)benzyl]-4-piperidinecarboxamide has been found to be toxic at high doses, which can limit its use in certain experiments. Additionally, 1-[2-(allyloxy)benzyl]-4-piperidinecarboxamide has a short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on 1-[2-(allyloxy)benzyl]-4-piperidinecarboxamide. One potential area of research is the development of 1-[2-(allyloxy)benzyl]-4-piperidinecarboxamide-based drugs for the treatment of various diseases, including Parkinson's disease and Alzheimer's disease. Another potential area of research is the study of the long-term effects of 1-[2-(allyloxy)benzyl]-4-piperidinecarboxamide on various biological systems. Finally, further research is needed to fully understand the mechanism of action of 1-[2-(allyloxy)benzyl]-4-piperidinecarboxamide and its potential for toxicity.

Scientific Research Applications

1-[2-(allyloxy)benzyl]-4-piperidinecarboxamide has been extensively studied for its potential applications in scientific research. It has been found to have a range of effects on various biological systems, including the central nervous system, cardiovascular system, and immune system. 1-[2-(allyloxy)benzyl]-4-piperidinecarboxamide has been used in studies on the regulation of dopamine release, the modulation of calcium channels, and the inhibition of nitric oxide synthase. It has also been studied for its potential use in the treatment of various diseases, including Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

1-[(2-prop-2-enoxyphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-2-11-20-15-6-4-3-5-14(15)12-18-9-7-13(8-10-18)16(17)19/h2-6,13H,1,7-12H2,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKDBAMDBKYAJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1CN2CCC(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(Allyloxy)benzyl]-4-piperidinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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